Silmitasertib

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

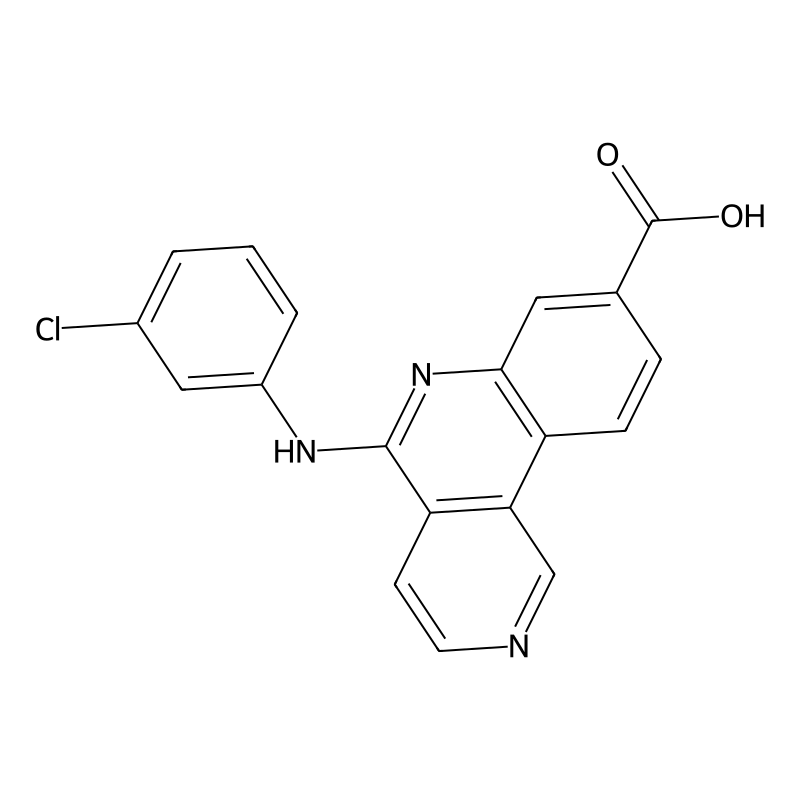

Silmitasertib (CX-4945; CAS 1009820-21-6) is a highly potent, orally bioavailable, ATP-competitive small molecule inhibitor of Casein Kinase 2 (CK2). Distinct from early-generation halogenated benzimidazoles, Silmitasertib features a benzo[c][2,6]naphthyridine-8-carboxylic acid core that confers exceptional target affinity and structural stability[1]. As the first CK2 inhibitor to advance to clinical trials, it has become the definitive benchmark for procurement in oncology, neurobiology, and virology research [1]. Its established pharmacokinetic profile, high solubility in both DMSO and aqueous buffers (as a sodium salt), and broad cross-species validation make it the premier choice for laboratories requiring scalable, reproducible transition from in vitro assays to in vivo models .

Relying on first-generation CK2 inhibitors like TBB (4,5,6,7-tetrabromobenzotriazole) or DMAT introduces severe limitations in both assay reliability and in vivo translation. TBB and DMAT exhibit relatively weak potency and poor kinase selectivity, often inhibiting multiple off-target kinases at standard working concentrations[1]. Furthermore, these legacy compounds suffer from low aqueous solubility and rapid metabolic clearance, rendering them unsuitable for oral dosing in animal models [2]. Procuring Silmitasertib eliminates these bottlenecks by providing sub-nanomolar potency, a highly characterized selectivity profile, and validated oral bioavailability, ensuring that downstream experimental data is robust and translationally relevant [2].

References

- [1] MDPI. CK2 Inhibitors Targeting Inside and Outside the Catalytic Box. Molecules 2024.

- [2] Pierre et al., Discovery and SAR of 5-(3-Chlorophenylamino)benzo[c][2,6]naphthyridine-8-carboxylic Acid (CX-4945), the First Clinical Stage Inhibitor of Protein Kinase CK2 for the Treatment of Cancer. J. Med. Chem. 2011.

Sub-Nanomolar Enzymatic Potency

Silmitasertib demonstrates profound ATP-competitive inhibition of CK2α/α' with an IC50 of 1 nM and a Ki of 0.38 nM [REFS-1, REFS-3]. In direct biochemical comparisons, it significantly outperforms the improved legacy derivative DMAT, which possesses a weaker Ki of 40 nM[1].

| Evidence Dimension | In vitro CK2 inhibitory potency (Ki and IC50) |

| Target Compound Data | Silmitasertib: IC50 = 1 nM, Ki = 0.38 nM |

| Comparator Or Baseline | DMAT: Ki = 40 nM |

| Quantified Difference | >100-fold higher target affinity for Silmitasertib |

| Conditions | Recombinant human CK2 kinase inhibition assays |

Enables ultra-low dosing in cellular assays, drastically reducing material consumption and minimizing the risk of off-target toxicity.

Broad Kinome Selectivity Profile

Silmitasertib exhibits a highly refined selectivity profile compared to early-generation inhibitors. When tested against a panel of 235 kinases at 500 nM, it affected only a narrow subset of the kinome [2]. In contrast, 10 µM concentrations of DMAT and TBB inhibited >90% of activity in 10 and 8 off-target kinases, respectively[1].

| Evidence Dimension | Kinase selectivity (off-target inhibition) |

| Target Compound Data | Silmitasertib: Highly selective at 500 nM |

| Comparator Or Baseline | DMAT/TBB: Broad off-target inhibition at 10 µM (8-10 kinases inhibited >90%) |

| Quantified Difference | Superior kinome specificity for Silmitasertib |

| Conditions | High-throughput kinome screening panels |

Ensures that phenotypic results in cell-based assays are definitively driven by CK2 inhibition rather than confounding off-target effects.

Validated Oral Bioavailability and In Vivo Pharmacokinetics

Unlike TBB and DMAT, which are severely limited by poor metabolic stability in vivo, Silmitasertib was explicitly optimized for systemic administration. It demonstrates 20-51% oral bioavailability across multiple species, maintaining prolonged plasma concentrations sufficient to suppress CK2-mediated signaling in xenograft models [1].

| Evidence Dimension | Oral bioavailability and metabolic stability |

| Target Compound Data | Silmitasertib: 20-51% oral bioavailability |

| Comparator Or Baseline | Legacy halogenated benzimidazoles: Poor metabolic stability, unsuitable for oral dosing |

| Quantified Difference | Silmitasertib enables direct oral administration, whereas legacy compounds fail in vivo |

| Conditions | Cross-species pharmacokinetic profiling (mice, rats, dogs) |

Allows researchers to seamlessly transition from in vitro screening to in vivo efficacy models using the exact same compound and formulation.

Aqueous Solubility and Formulation Flexibility

The presence of a free carboxylic acid in Silmitasertib allows for the generation of highly soluble salt forms. Silmitasertib sodium achieves aqueous solubility up to 37.18 mg/mL (100 mM) . This is a stark contrast to polyhalogenated benzimidazoles like TBB and DMAT, which are highly lipophilic and require strict organic solvent handling[1].

| Evidence Dimension | Maximum aqueous solubility |

| Target Compound Data | Silmitasertib (sodium salt): ~37.18 mg/mL (100 mM) in water |

| Comparator Or Baseline | TBB/DMAT: Highly hydrophobic, requiring DMSO/ethanol |

| Quantified Difference | Orders of magnitude higher aqueous solubility for Silmitasertib salts |

| Conditions | Standard laboratory solvent dissolution at room temperature |

Simplifies the preparation of aqueous dosing vehicles for animal studies and prevents compound precipitation during extended cell culture assays.

Preclinical Oncology and Xenograft Efficacy Models

Due to its validated 20-51% oral bioavailability and sub-nanomolar potency, Silmitasertib is the definitive choice for in vivo oncology studies targeting CK2-driven pathways (e.g., PI3K/Akt/mTOR) [1]. It reliably suppresses tumor growth in xenograft models without the severe toxicity and formulation challenges associated with TBB or DMAT [1].

Stem Cell Reprogramming Protocols

Silmitasertib's high purity and precise kinase selectivity make it an ideal component in defined chemical cocktails for the rapid generation of human chemically induced pluripotent stem cells (hCiPSCs) . Its solubility ensures consistent media concentrations, avoiding the reproducibility issues caused by lipophilic legacy inhibitors .

Kinase Pathway Deconvolution in Cellular Assays

For laboratories mapping complex phosphorylation networks, Silmitasertib provides a clean pharmacological tool to isolate CK2-specific events [1]. Its minimal off-target profile at low nanomolar concentrations prevents the confounding data artifacts frequently generated by the broad-spectrum inhibition of DMAT or Emodin [1].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Other CAS

Wikipedia

Dates

2: Quotti Tubi L, Gurrieri C, Brancalion A, Bonaldi L, Bertorelle R, Manni S, Pavan L, Lessi F, Zambello R, Trentin L, Adami F, Ruzzene M, Pinna LA, Semenzato G, Piazza F. Inhibition of protein kinase CK2 with the clinical-grade small ATP-competitive compound CX-4945 or by RNA interference unveils its role in acute myeloid leukemia cell survival, p53-dependent apoptosis and daunorubicin-induced cytotoxicity. J Hematol Oncol. 2013 Oct 12;6(1):78. doi: 10.1186/1756-8722-6-78. PubMed PMID: 24283803; PubMed Central PMCID: PMC3852751.

3: Buontempo F, Orsini E, Martins LR, Antunes I, Lonetti A, Chiarini F, Tabellini G, Evangelisti C, Evangelisti C, Melchionda F, Pession A, Bertaina A, Locatelli F, McCubrey JA, Cappellini A, Barata JT, Martelli AM. Cytotoxic activity of the casein kinase 2 inhibitor CX-4945 against T-cell acute lymphoblastic leukemia: targeting the unfolded protein response signaling. Leukemia. 2013 Nov 20. doi: 10.1038/leu.2013.349. [Epub ahead of print] PubMed PMID: 24253024.

4: Kim J, Hwan Kim S. CK2 inhibitor CX-4945 blocks TGF-β1-induced epithelial-to-mesenchymal transition in A549 human lung adenocarcinoma cells. PLoS One. 2013 Sep 4;8(9):e74342. doi: 10.1371/journal.pone.0074342. PubMed PMID: 24023938; PubMed Central PMCID: PMC3762800.

5: Martins LR, Lúcio P, Melão A, Antunes I, Cardoso BA, Stansfield R, Bertilaccio MT, Ghia P, Drygin D, Silva MG, Barata JT. Activity of the clinical-stage CK2-specific inhibitor CX-4945 against chronic lymphocytic leukemia. Leukemia. 2013 Aug 8. doi: 10.1038/leu.2013.232. [Epub ahead of print] PubMed PMID: 23925046.

6: Prins RC, Burke RT, Tyner JW, Druker BJ, Loriaux MM, Spurgeon SE. CX-4945, a selective inhibitor of casein kinase-2 (CK2), exhibits anti-tumor activity in hematologic malignancies including enhanced activity in chronic lymphocytic leukemia when combined with fludarabine and inhibitors of the B-cell receptor pathway. Leukemia. 2013 Oct;27(10):2094-6. doi: 10.1038/leu.2013.228. Epub 2013 Jul 31. PubMed PMID: 23900138.

7: Son YH, Song JS, Kim SH, Kim J. Pharmacokinetic characterization of CK2 inhibitor CX-4945. Arch Pharm Res. 2013 Jul;36(7):840-5. doi: 10.1007/s12272-013-0103-9. Epub 2013 Mar 31. PubMed PMID: 23543629.

8: Zanin S, Borgo C, Girardi C, O'Brien SE, Miyata Y, Pinna LA, Donella-Deana A, Ruzzene M. Effects of the CK2 inhibitors CX-4945 and CX-5011 on drug-resistant cells. PLoS One. 2012;7(11):e49193. doi: 10.1371/journal.pone.0049193. Epub 2012 Nov 8. PubMed PMID: 23145120; PubMed Central PMCID: PMC3493520.

9: Kim J, Kim SH. Druggability of the CK2 inhibitor CX-4945 as an anticancer drug and beyond. Arch Pharm Res. 2012 Aug;35(8):1293-6. doi: 10.1007/s12272-012-0800-9. PubMed PMID: 22941473.

10: Siddiqui-Jain A, Bliesath J, Macalino D, Omori M, Huser N, Streiner N, Ho CB, Anderes K, Proffitt C, O'Brien SE, Lim JK, Von Hoff DD, Ryckman DM, Rice WG, Drygin D. CK2 inhibitor CX-4945 suppresses DNA repair response triggered by DNA-targeted anticancer drugs and augments efficacy: mechanistic rationale for drug combination therapy. Mol Cancer Ther. 2012 Apr;11(4):994-1005. doi: 10.1158/1535-7163.MCT-11-0613. Epub 2012 Jan 20. PubMed PMID: 22267551.

Explore Compound Types